molecular formula C21H17FN4O2S2 B2900110 1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide CAS No. 1797094-64-4

1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide

Cat. No.: B2900110
CAS No.: 1797094-64-4
M. Wt: 440.51
InChI Key: QAUBJFNHHMFHAJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide (CAS# 1797094-64-4) is a synthetic organic compound featuring a thiazole core structure. This molecule is of significant interest in medicinal chemistry research due to its complex heterocyclic architecture, which incorporates a methanesulfonamide group, a fluorophenyl ring, and a pyridinyl-aminothiazole scaffold. The presence of the thiazole ring is particularly notable, as this heterocycle is a common pharmacophore in the development of potential therapeutic agents and is frequently investigated for its diverse biological activities . Compounds with similar thiazole motifs have been extensively studied for various pharmacological properties, including potential anti-inflammatory and anticancer effects, making them valuable tools for probing biological pathways and identifying new targets . The specific research applications and mechanism of action for this particular compound are areas of ongoing investigation. It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can obtain this compound with a guaranteed purity of 90% or higher .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c22-17-7-3-15(4-8-17)14-30(27,28)26-18-9-5-16(6-10-18)20-13-29-21(25-20)24-19-2-1-11-23-12-19/h1-13,26H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUBJFNHHMFHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Sulfonamide Derivatives

Compounds 10–15 from International Journal of Molecular Sciences (2014) share structural motifs with the target molecule, including sulfonamide linkages and fluorophenyl substituents. However, their core heterocycles differ (1,2,4-triazole vs. thiazole). Key distinctions include:

  • Synthesis: Triazole derivatives are synthesized via S-alkylation of α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) with 1,2,4-triazole-3-thiones . In contrast, the target compound’s thiazole core likely requires cyclization of thiourea intermediates or Hantzsch thiazole synthesis.
  • Tautomerism : Triazoles 7–9 exist as thione tautomers, confirmed by IR spectra lacking ν(S–H) (~2500–2600 cm⁻¹) but showing ν(C=S) at 1247–1255 cm⁻¹ . Thiazoles like the target compound may exhibit different tautomeric behavior due to ring aromaticity.

Table 1: Structural and Spectral Comparison with Triazole Derivatives

Feature Target Compound Triazole Derivatives (e.g., [10–15])
Core Heterocycle Thiazole 1,2,4-Triazole
Key IR Bands Not reported ν(C=S): 1247–1255 cm⁻¹; No ν(C=O)
Molecular Weight 440.5 g/mol ~500–550 g/mol (estimated from [10–15])
Thiazole-Containing Urea Derivatives

Compounds 10d–10f from Molecules (2013) incorporate thiazole rings but replace sulfonamide with urea linkages. For example, 10d (m/z 548.2 [M+H]⁺) has a trifluoromethylphenyl-urea-thiazole-piperazine structure . Key differences:

  • Bioactivity : Urea derivatives often target enzymes like carbonic anhydrase, while sulfonamides (e.g., the target compound) may inhibit kinases or proteases.
  • Solubility : The urea group in 10d–10f enhances water solubility compared to the hydrophobic 4-fluorophenyl-sulfonamide moiety in the target compound.
Positional Isomerism: 3-Fluoro vs. 4-Fluoro Substitution

The positional isomer 1-(3-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide () differs only in the fluorophenyl substitution (3- vs. 4-position). This minor alteration impacts:

  • Lipophilicity : The 4-fluoro isomer may exhibit higher logP due to symmetrical para-substitution, favoring membrane permeability .

Table 2: Comparison of Fluorophenyl Isomers

Property 4-Fluoro Isomer 3-Fluoro Isomer
logP (Predicted) ~3.5 ~3.2
Metabolic Stability Higher (para-substitution) Moderate
Oxazole-Based Sulfonamides

The crystal structure of 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () highlights the impact of heterocycle choice. Oxazole’s reduced basicity (vs. thiazole) diminishes hydrogen-bonding capacity, likely reducing target affinity compared to the thiazole-containing compound .

Q & A

Basic: What are the key synthetic steps for preparing 1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives under reflux in ethanol or THF .
  • Step 2: Coupling the thiazole intermediate with a pyridin-3-amine group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3: Sulfonamide linkage formation between the fluorophenyl group and the thiazole-phenyl moiety using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
    Critical Parameters: Reaction temperature (50–80°C), solvent choice (THF/DMF), and catalyst loading (e.g., 5 mol% Pd(OAc)₂ for coupling steps) must be optimized to achieve >70% yield .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the thiazole ring and sulfonamide connectivity. Look for characteristic shifts: δ 7.8–8.2 ppm (pyridine protons), δ 3.2 ppm (SO₂NH) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 455.08) .

Advanced: How can researchers resolve contradictory solubility data reported in different studies?

Answer:
Contradictions often arise from solvent polarity or pH variations. A systematic approach includes:

  • Solvent Screening: Test solubility in DMSO, THF, and aqueous buffers (pH 1–10) under controlled conditions (25°C) .
  • Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions, which may falsely indicate low solubility .
  • Standardized Protocols: Adopt OECD guidelines for solubility measurements to ensure reproducibility .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

  • Stepwise Monitoring: Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .
  • Catalyst Optimization: Screen Pd catalysts (e.g., XPhos vs. SPhos) for coupling efficiency; XPhos may improve yields by 15–20% in aryl amination .
  • Microwave-Assisted Synthesis: Reduces reaction time for thiazole cyclization from 48 hours to 2–4 hours .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Answer:

  • Core Modifications: Compare bioactivity of thiazole vs. oxazole analogs to determine the role of sulfur in target binding .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance metabolic stability .
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to predict how pyridine substitution patterns influence kinase inhibition (e.g., JAK2 vs. EGFR) .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Answer:

  • Kinase Profiling: Use a panel of 100+ kinases to identify primary targets (e.g., IC₅₀ < 1 μM for ABL1) .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX) to map binding interactions .
  • RNA-Seq Analysis: Compare gene expression profiles in treated vs. untreated cancer cells to identify downstream pathways .

Basic: What are common intermediates in its synthesis?

Answer:

  • Intermediate A: 4-(4-Fluorophenyl)thiazol-2-amine (prepared via Hantzsch synthesis) .
  • Intermediate B: N-(4-Bromophenyl)methanesulfonamide (used in Suzuki coupling) .
  • Intermediate C: 3-Aminopyridine derivative (introduced via Buchwald-Hartwig amination) .

Advanced: How should stability issues during storage be addressed?

Answer:

  • Condition Screening: Store at –20°C under argon to prevent sulfonamide hydrolysis. Monitor degradation via HPLC every 3 months .
  • Lyophilization: Improve long-term stability by lyophilizing the compound in mannitol or trehalose matrices .

Advanced: How to validate bioactivity against contradictory results?

Answer:

  • Dose-Response Curves: Ensure IC₅₀ values are consistent across ≥3 independent assays (e.g., MTT vs. ATP-lite) .
  • Off-Target Screening: Use BioMap panels to rule out non-specific effects (e.g., cytotoxicity in HEK293 cells) .

Basic: Which functional groups influence its chemical reactivity?

Answer:

  • Sulfonamide (–SO₂NH–): Participates in hydrogen bonding with target proteins; sensitive to hydrolysis under acidic conditions .
  • Thiazole Ring: Acts as a hydrogen bond acceptor; susceptible to oxidation with KMnO₄ .
  • Fluorophenyl Group: Enhances lipophilicity (logP ≈ 3.2) and metabolic stability via C–F bond inertia .

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